N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
Description
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide” is a synthetic organic compound featuring a tetrahydroquinoline scaffold fused with a benzoyl group at the 1-position and a sulfonamide-linked 1-methylimidazole moiety at the 6-position. The benzoyl substituent may influence lipophilicity and metabolic stability, and the methylimidazole sulfonamide moiety could play a role in target binding or solubility.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-13-19(21-14-23)28(26,27)22-17-9-10-18-16(12-17)8-5-11-24(18)20(25)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-14,22H,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCNSYJSSLCUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Differences: The target’s tetrahydroquinoline core differs from the benzimidazolone scaffolds in , which are bicyclic and contain an additional nitrogen atom.
- Sulfonamide vs. Carboxamide: The target’s sulfonamide group (R-SO₂-NH-) in contrasts with the oxazole carboxamide (R-CONH-) in , affecting polarity and hydrogen-bond acceptor/donor profiles.
Molecular Properties
Notes:
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline skeleton is typically synthesized via the Skraup reaction or Pictet-Spengler cyclization . For example, cyclohexenone derivatives can undergo condensation with aniline analogs in acidic conditions to form the tetrahydroquinoline framework.
Procedure :
Benzoylation at the 1-Position
Benzoyl groups are introduced via Friedel-Crafts acylation or nucleophilic acyl substitution .
Optimized Method :
- Treat 1,2,3,4-tetrahydroquinolin-6-amine with benzoyl chloride (1.2 eq) in dry dichloromethane.
- Add triethylamine (2 eq) as a base to scavenge HCl.
- Stir at 0°C for 2 hours, followed by room temperature for 12 hours.
- Purify via column chromatography (hexane:ethyl acetate, 3:1) to isolate 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (Yield: 78%).
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.82–7.45 (m, 5H, benzoyl-H), 6.98 (d, J = 8 Hz, 1H, quinoline-H), 6.62 (s, 1H, NH2), 3.21 (t, J = 6 Hz, 2H, CH2), 2.76 (t, J = 6 Hz, 2H, CH2).
- IR (KBr) : ν 3321 (NH2), 1665 (C=O), 1598 (C=N) cm⁻¹.
Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonyl Chloride
Imidazole Ring Construction
1-Methylimidazole is synthesized via Debus-Radziszewski reaction :
Sulfonation and Chlorination
Sulfonyl chloride synthesis :
- Sulfonate 1-methylimidazole with chlorosulfonic acid (ClSO3H) at 0°C in dry DCM.
- Stir for 3 hours, then pour into ice-water to precipitate 1-methyl-1H-imidazole-4-sulfonyl chloride (Yield: 58%).
Critical Notes :
- Excess ClSO3H ensures complete sulfonation.
- Reaction must be conducted under anhydrous conditions to avoid hydrolysis.
Coupling of Sulfonyl Chloride to Tetrahydroquinoline Amine
Sulfonamide Bond Formation
General Protocol :
- Dissolve 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in dry DMF.
- Add 1-methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) and K2CO3 (2 eq).
- Stir at room temperature for 24 hours under N2 atmosphere.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 72%).
Reaction Mechanism :
The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Optimization Insights :
- Solvent : DMF enhances solubility of both reactants.
- Base : K2CO3 neutralizes HCl, shifting equilibrium toward product.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 5H, benzoyl-H), 7.12 (d, J = 8 Hz, 1H, quinoline-H), 4.02 (s, 3H, N-CH3), 3.34–2.91 (m, 4H, tetrahydroquinoline-CH2). - 13C NMR (100 MHz, DMSO-d6) :
δ 169.8 (C=O), 141.2 (imidazole-C), 132.1–126.3 (aromatic-C), 55.7 (N-CH3), 29.4 (CH2).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydroquinoline synthesis | Skraup reaction (H2SO4, EtOH) | 65 | 95 |
| Benzoylation | BzCl, Et3N, DCM | 78 | 98 |
| Sulfonamide coupling | Sulfonyl chloride, K2CO3, DMF | 72 | 97 |
Challenges and Mitigation Strategies
Low Coupling Efficiency :
Imidazole Sulfonation Regioselectivity :
- Cause : Competing sulfonation at N1 vs. C4.
- Solution : Employ low-temperature (–10°C) conditions to favor C4-sulfonation.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with the functionalization of the tetrahydroquinoline core followed by sulfonamide coupling. Key steps include:
- Benzoylation : Introducing the benzoyl group to the tetrahydroquinoline scaffold under basic conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous DMF) .
- Sulfonamide Formation : Reacting the intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the pure product.
Q. Critical Parameters :
Q. Table 1: Representative Reaction Conditions for Key Steps
Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (LCMS/HRMS) :
- HPLC-PDA : Purity >98% assessed using a C18 column (gradient: MeCN/H₂O + 0.1% TFA) .
Q. Validation Protocol :
Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or MestReNova).
Cross-check mass fragmentation patterns with in silico predictions .
Advanced Research Questions
Q. How can contradictions in biological activity data across assay conditions be resolved?
Methodological Answer: Contradictions often arise from assay-specific variables (e.g., pH, cell lines, solvent concentrations). Strategies include:
- Orthogonal Assays : Validate results using independent methods (e.g., enzymatic vs. cell-based assays) .
- Dose-Response Curves : Confirm activity across multiple concentrations (IC₅₀/EC₅₀ comparisons).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability significance .
Case Study : If a compound shows inhibitory activity in a kinase assay but not in cell culture, consider:
- Membrane permeability issues (test with logP measurements).
- Off-target effects (perform kinome-wide profiling) .
Q. What computational and crystallographic approaches are recommended to study target binding interactions?
Methodological Answer:
- X-ray Crystallography :
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein interactions in explicit solvent (e.g., GROMACS, AMBER) to assess stability.
- Analyze hydrogen bonding and hydrophobic contacts (e.g., using PyMOL) .
Q. Table 2: Example Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Resolution | 1.8 Å | |
| R-factor | 0.18 | |
| Ligand RMSD | 0.3 Å |
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- In Silico Screening :
- Use docking (AutoDock Vina) to predict affinity for related targets (e.g., kinases vs. GPCRs) .
- Selectivity Profiling :
- Test against panels of homologous enzymes (e.g., kinase selectivity panels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
